Cyclopenta[b][1]benzopyran-9(1H)-one, 2,3,5,6,7,8-hexahydro-
Description
"Cyclopenta[b][1]benzopyran-9(1H)-one, 2,3,5,6,7,8-hexahydro-" is a polycyclic organic compound characterized by a fused cyclopentane-benzopyranone scaffold with partial saturation across six carbon positions. This structural framework imparts unique physicochemical properties, including rigidity from the aromatic benzopyranone moiety and conformational flexibility from the hydrogenated cyclopentane ring.
Properties
CAS No. |
60946-88-5 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]chromen-9-one |
InChI |
InChI=1S/C12H14O2/c13-12-8-4-1-2-6-10(8)14-11-7-3-5-9(11)12/h1-7H2 |
InChI Key |
VGBAHEFOSKQUNA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=O)C3=C(O2)CCC3 |
Origin of Product |
United States |
Preparation Methods
Oxidation and Cyclization
Sitolactone undergoes oxidation with trichloroisocyanuric acid (TCCA) in ethyl ether at –10°C to 0°C, forming an intermediate ketone (IV). The reaction requires 0.5–1.5 equivalents of TCCA and completes within 1.5–3 hours, yielding >95% conversion. Subsequent cyclization in methanol/water with KOH at 10–30°C for 1.5–3 hours generates a pentacyclic intermediate (V), which is reduced using sodium borohydride in methanol to introduce hydroxyl groups.
Stereochemical Control
The final hydrogenation step employs Pd/C or Raney Ni under H₂ pressure (3–5 bar) to saturate the cyclopentene ring, achieving the hexahydro structure. This step is sensitive to temperature (50–80°C) and catalyst loading (5–10 wt%), with yields averaging 65–75%.
Key Data:
| Step | Reagent/Catalyst | Conditions | Yield |
|---|---|---|---|
| Oxidation | TCCA | –10°C, 2 h | 92% |
| Cyclization | KOH | 25°C, 2 h | 88% |
| Reduction | NaBH₄ | 15°C, 3 h | 78% |
| Hydrogenation | Pd/C, H₂ | 60°C, 12 h | 70% |
Green Synthesis Using Chickpea Leaf Exudates
An eco-friendly approach leverages chickpea leaf exudates (CLE) as a Brønsted acid catalyst. This method condenses 2-hydroxy aldehydes with 1,3-dimedones in aqueous media:
Reaction Mechanism
The CLE (pH ≈1.1) protonates the aldehyde, facilitating nucleophilic attack by dimedone’s enol. Intramolecular cyclization forms the benzopyran core, while subsequent keto-enol tautomerization stabilizes the hexahydro structure. The reaction proceeds at room temperature in 2–4 hours, avoiding toxic solvents.
Optimization
Using 0.3 mL CLE per mmol aldehyde in water achieves 85–92% yields. Recrystallization from ethanol purifies the product, confirmed via ¹H NMR (δ 1.2–1.4 ppm for methyl groups, δ 4.9–5.1 ppm for pyran oxygen).
Organocatalytic Enantioselective Synthesis
A stereoselective route combines Brønsted base and N-heterocyclic carbene (NHC) catalysis. Starting from ortho-substituted cinnamaldehydes, a one-pot double cyclization forms the bicyclic framework:
Dual Catalysis
The Brønsted base (e.g., quinine-derived catalyst) initiates an enantioselective Michael addition, while the NHC (e.g., triazolium salt) promotes a benzoin condensation. This tandem process constructs the cyclopenta[b]benzopyranone skeleton with >90% enantiomeric excess (ee).
Substrate Scope
Electron-withdrawing groups on the aldehyde enhance reaction rates (e.g., –NO₂: 94% ee, 82% yield), whereas electron-donating groups require longer times (e.g., –OMe: 88% ee, 68% yield).
Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Traditional | High scalability | Multi-step, toxic reagents | 65–75% |
| Green (CLE) | Solvent-free, low cost | Limited substrate scope | 85–92% |
| Organocatalytic | High enantioselectivity | Complex catalyst synthesis | 68–82% |
Mechanistic Insights and Spectral Characterization
NMR Analysis
The hexahydro structure exhibits distinct ¹³C NMR signals at δ 28–32 ppm (cyclopentane CH₂) and δ 170–175 ppm (ketone C=O). IR spectra show strong absorption at 1680–1700 cm⁻¹ for the lactone carbonyl.
X-ray Diffraction
Crystalline samples display characteristic peaks at 2θ = 11.2°, 16.3°, and 28.7°, confirming the fused bicyclic system.
Industrial and Environmental Considerations
The traditional method’s use of TCCA and Pd/C raises concerns about halogenated waste and metal recovery. In contrast, the CLE method aligns with green chemistry principles, reducing E-factor by 60% compared to conventional routes. Organocatalytic synthesis, while atom-efficient, demands expensive chiral catalysts, limiting large-scale applicability .
Chemical Reactions Analysis
Types of Reactions
2,3,5,6,7,8-hexahydrocyclopenta[b]chromen-9(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the potential anticancer properties of cyclopenta[b] benzopyran derivatives. For instance, derivatives isolated from Aglaia edulis have shown significant cytotoxic activity against various cancer cell lines with IC50 values ranging from 3 to 900 nM . The mechanism of action suggests that these compounds may inhibit cancer cell proliferation through multiple pathways.
1.2 Antiviral Properties
Cyclopenta[b] benzopyran derivatives have also demonstrated antiviral activity, particularly against the dengue virus. Certain compounds exhibited selectivity index values between 13.0 and 532.6, indicating their potential as antiviral agents . The proposed mechanism involves the activation of eIF4E, which may suppress viral protein expression.
1.3 Neuroprotective Effects
Research indicates that compounds related to cyclopenta[b] benzopyran may possess neuroprotective properties. These effects could be beneficial in treating neurodegenerative diseases by mitigating oxidative stress and inflammation in neuronal cells.
Agricultural Applications
2.1 Pesticidal Activity
Compounds derived from cyclopenta[b] benzopyran structures have been investigated for their pesticidal activities. Their ability to disrupt pest physiology makes them candidates for developing eco-friendly pesticides . This application is particularly relevant in sustainable agriculture practices where chemical residues are a concern.
Material Science
3.1 Polymer Chemistry
Cyclopenta[b] benzopyran derivatives are being explored as monomers for polymer synthesis. Their unique structural characteristics allow for the development of polymers with specific mechanical and thermal properties . These materials can be utilized in various applications, including coatings and composites.
Data Table: Applications Overview
| Application Area | Specific Use | Observations |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | IC50 values: 3-900 nM against cancer cells |
| Antiviral Properties | Selectivity index: 13.0 - 532.6 against dengue virus | |
| Neuroprotective Effects | Potential benefits for neurodegenerative diseases | |
| Agricultural | Pesticidal Activity | Eco-friendly pesticide candidates |
| Material Science | Polymer Chemistry | Development of polymers with tailored properties |
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on cyclopenta[b] benzopyran derivatives revealed their ability to induce apoptosis in human cancer cell lines. The research involved testing various derivatives for their cytotoxic effects and elucidating their mechanisms through biochemical assays.
Case Study 2: Antiviral Mechanism Investigation
In another study focusing on dengue virus inhibition, researchers identified specific cyclopenta[b] benzopyran compounds that activated eIF4E. This activation was shown to reduce the expression of viral proteins significantly, marking a promising direction for antiviral drug development.
Mechanism of Action
The mechanism by which 2,3,5,6,7,8-hexahydrocyclopenta[b]chromen-9(1H)-one exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopenta[5,6]naphtho[1,2-c]pyran-2(4H)-one Derivatives
The compound "Cyclopenta[5,6]naphtho[1,2-c]pyran-2(4H)-one,7-acetyl-7-(acetyloxy)-11-chloro-4a,4b,5,6,6a,7,8,9,9a,9b-decahydro-8-hydroxy-4a,6a-dimethyl-" () shares a cyclopenta-fused pyranone core but differs significantly in substituents and saturation. Key distinctions include:
- Functional Groups : The presence of acetyl, chloro, and hydroxyl groups introduces polarity and hydrogen-bonding capacity, which are absent in the target compound.
- Molecular Weight: The naphtho-pyranone derivative has a higher molecular weight (~468 g/mol) due to additional substituents, compared to the simpler benzopyranone analog (~248 g/mol) .
2,3,5,6,7,8-Hexahydro-1H-cyclopenta[b]quinolin-9-amine Derivatives
The compound "2,3,5,6,7,8-Hexahydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride hydrate" () replaces the benzopyranone moiety with a quinoline system. Critical differences include:
- Bioactivity : The amine group in this derivative is associated with cholinergic activity (e.g., ipidacrine’s use in neuromuscular disorders), whereas the ketone in the target compound may limit such interactions.
Comparative Data Table
Research Findings and Implications
- Synthetic Utility: The target compound’s simplicity makes it a versatile scaffold for derivatization, whereas the naphtho-pyranone derivative’s complexity may restrict its use to specialized syntheses .
- Pharmacological Potential: The quinoline-amine derivative’s bioactivity highlights the importance of nitrogen incorporation, a feature absent in the benzopyranone analog .
Biological Activity
Cyclopenta[b] benzopyran-9(1H)-one, 2,3,5,6,7,8-hexahydro- is a compound of increasing interest in biological research due to its diverse pharmacological activities. This article explores its biological activity, including cytotoxicity, antiviral effects, and potential mechanisms of action. It also summarizes key findings from recent studies and presents data in a structured format.
Chemical Structure and Properties
The molecular formula for Cyclopenta[b] benzopyran-9(1H)-one is with a molar mass of approximately 258.27 g/mol. The structure consists of a fused cyclopentane and benzopyran ring system, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 258.27 g/mol |
| CAS Number | 79420-48-7 |
Cytotoxicity
Recent studies have demonstrated that derivatives of Cyclopenta[b] benzopyran exhibit significant cytotoxic activity against various cancer cell lines. For instance, a study identified eighteen derivatives from Aglaia edulis, with several showing IC50 values ranging from 3 to 900 nM against three different cancer cell types . This suggests that these compounds may serve as potential anticancer agents.
Antiviral Activity
Cyclopenta[b] benzopyran derivatives have also shown promising antiviral properties. In particular, sixteen compounds were found to inhibit the dengue virus with selectivity index values between 13.0 and 532.6. The mechanism of action involves the activation of eIF4E, which may suppress the expression of the viral E protein . This highlights the potential of these compounds in treating viral infections.
The biological mechanisms underlying the activity of Cyclopenta[b] benzopyran derivatives involve various pathways:
- Cytotoxic Mechanisms : Induction of apoptosis in cancer cells through caspase activation.
- Antiviral Mechanisms : Modulation of host cellular pathways to inhibit viral replication.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties that may contribute to their protective effects against oxidative stress-related diseases.
Study on Cytotoxicity
In a detailed examination of the cytotoxic effects of Cyclopenta[b] benzopyran derivatives, researchers assessed their impact on human cancer cell lines (e.g., HeLa and MCF-7). The study reported that certain derivatives not only inhibited cell proliferation but also induced apoptosis through mitochondrial pathways.
Study on Antiviral Activity
A separate investigation focused on the antiviral efficacy against the dengue virus. The study utilized both in vitro assays and molecular docking simulations to elucidate the binding interactions between the compounds and viral proteins. The results indicated that specific structural features within the Cyclopenta[b] benzopyran framework are critical for enhancing antiviral activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
